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molecular formula C8H11NO2S2 B8531709 N-ethyl-4-mercapto-benzenesulfonamide

N-ethyl-4-mercapto-benzenesulfonamide

Cat. No. B8531709
M. Wt: 217.3 g/mol
InChI Key: UOUPZEJHJHADCP-UHFFFAOYSA-N
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Patent
US07893077B2

Procedure details

To N-ethyl-4-(4-methoxy-benzylsulfanyl)-benzenesulfonamide 5.95 g was added trifluoroacetic acid 60 ml containing triethyl silane 3 ml and the mixture heated at 80° C. for 2 h. The reaction mixture was cooled and evaporated in vacuo. The residue was taken up in ethyl acetate and evaporated in vacuo ×2. The residue was then taken up in ethyl acetate and extracted with 2M sodium hydroxide 3×30 ml and the combined aqueous solution washed with ethyl acetate (×1). The aqueous solution was then acidified with conc. hydrochloric acid and extracted with dichloromethane X3 and the organic solution washed with water, dried MgSO4 and evaporated in vacuo to give N-ethyl-4-mercapto-benzenesulfonamide, as a pale yellow oil, 3.05 g 79%. 1HNMR 7.72 (2H, d), 7.34 (2H, d), 4.65 (1H, bs), 3.70 (1H, s), 2.99 (2H, q), 1.11 (3H, t).
Name
N-ethyl-4-(4-methoxy-benzylsulfanyl)-benzenesulfonamide
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13]CC2C=CC(OC)=CC=2)=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1)(=[O:5])=[O:6])[CH3:2]

Inputs

Step One
Name
N-ethyl-4-(4-methoxy-benzylsulfanyl)-benzenesulfonamide
Quantity
5.95 g
Type
reactant
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)SCC1=CC=C(C=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo ×2
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M sodium hydroxide 3×30 ml
WASH
Type
WASH
Details
the combined aqueous solution washed with ethyl acetate (×1)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane X3
WASH
Type
WASH
Details
the organic solution washed with water, dried MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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